L-Histidine hydrochloride hydrate

Catalog No.
S705992
CAS No.
5934-29-2
M.F
C6H9N3O2.ClH.H2O
C6H12ClN3O3
M. Wt
209.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Histidine hydrochloride hydrate

CAS Number

5934-29-2

Product Name

L-Histidine hydrochloride hydrate

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride

Molecular Formula

C6H9N3O2.ClH.H2O
C6H12ClN3O3

Molecular Weight

209.63 g/mol

InChI

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1

InChI Key

CMXXUDSWGMGYLZ-XRIGFGBMSA-N

SMILES

Array

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.O.Cl

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N.O.Cl

The exact mass of the compound L-Histidine hydrochloride hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Histidine hydrochloride hydrate (CAS 5934-29-2) is the highly soluble, acidic salt form of the essential amino acid L-histidine, containing one molecule of water of crystallization. In industrial and pharmaceutical procurement, it is primarily sourced for its exceptional aqueous solubility and its critical role as a buffering agent and nutrient in biomanufacturing. Unlike the free base form, the hydrochloride monohydrate provides a pre-calibrated acidic profile, making it a foundational excipient in monoclonal antibody (mAb) formulations, high-density serum-free cell culture media, and parenteral nutrition solutions [1].

Substituting L-Histidine hydrochloride hydrate with the generic L-Histidine free base (CAS 71-00-1) introduces severe formulation risks in high-concentration applications. The free base exhibits limited aqueous solubility and forms an alkaline-to-neutral solution. If a manufacturer attempts to use the free base in high-concentration parenteral or bioprocessing media, it often requires the manual addition of strong acids (such as concentrated HCl) to achieve dissolution and the target pH. This ad-hoc acidification can cause localized pH spikes, leading to irreversible protein denaturation or inconsistent batch-to-batch osmolarity in cell cultures. Procuring the pre-formed hydrochloride monohydrate ensures immediate, high-concentration dissolution with predictable chloride stoichiometry and pH depression .

Aqueous Solubility Limit for Concentrated Media

For high-concentration parenteral nutrition and concentrated bioreactor feeds, amino acid solubility is a strict limiting factor. L-Histidine hydrochloride hydrate demonstrates a maximum aqueous solubility of approximately 169.9 g/L at 20°C [1]. In contrast, the L-Histidine free base is limited to approximately 41.6 g/L at 25°C. This quantitative advantage allows formulators to achieve much higher molarities in stock solutions without risking precipitation.

Evidence DimensionMaximum Aqueous Solubility
Target Compound Data169.9 g/L (at 20°C)
Comparator Or BaselineL-Histidine free base: ~41.6 g/L (at 25°C)
Quantified Difference>4-fold higher solubility for the hydrochloride hydrate
ConditionsAqueous solution at ambient room temperature

Procuring the hydrochloride hydrate is mandatory for formulating highly concentrated liquid feeds and IV solutions where the free base would precipitate.

Intrinsic pH Control in Biologic Buffer Systems

In biologic drug formulation, achieving a stable, slightly acidic pH (typically 5.5 to 6.5) is critical for preventing monoclonal antibody aggregation. L-Histidine hydrochloride hydrate provides an intrinsic acidic profile (pH 3.0–5.0 at 50 g/L) , whereas the free base is slightly alkaline (pH 7.0–8.0). By procuring both forms, manufacturers can create a self-buffering histidine system without introducing strong acids like HCl, which can cause localized protein denaturation during mixing [1].

Evidence DimensionSolution pH Profile
Target Compound DatapH 3.0–5.0 (at 50 g/L)
Comparator Or BaselineL-Histidine free base: pH 7.0–8.0 (at 0.1 M)
Quantified DifferenceProvides the required acidic conjugate for pH 5.5-6.5 buffer systems
ConditionsAqueous solution prior to final buffer titration

Using the pre-formed hydrochloride salt eliminates the need for harsh acid titrants, protecting sensitive biologics from localized denaturation during manufacturing.

Chloride Stoichiometry in Serum-Free Media

In the development of serum-free and protein-free media for mammalian cell lines (e.g., HEK293), osmotic balance and trace electrolyte availability are tightly controlled. L-Histidine hydrochloride hydrate provides an exact 1:1 molar ratio of histidine to chloride ions. Substituting this with the free base deprives the media of this pre-calculated chloride contribution, forcing process engineers to rebalance the formulation with additional salts, which can alter the overall ionic strength and affect cell viability [1].

Evidence DimensionElectrolyte Contribution
Target Compound Data1 mole of chloride per mole of histidine
Comparator Or BaselineL-Histidine free base: 0 moles of chloride
Quantified DifferenceDirectly supplies essential chloride for osmotic regulation
ConditionsChemically defined, serum-free suspension culture media

Simplifies upstream bioprocessing media formulation by reliably combining an essential amino acid and a key electrolyte in a single, highly soluble ingredient.

Monoclonal Antibody (mAb) Formulation Buffers

Procured as the acidic counterpart to the free base to establish stable pH 6.0 buffer systems for high-value therapeutics like Trastuzumab, ensuring conformational stability and minimizing high-molecular-weight aggregation during storage and infusion [1].

High-Density Serum-Free Cell Culture Media

Utilized in upstream bioprocessing for HEK293 and CHO cell lines, where its superior solubility and predictable chloride contribution support high-density suspension cultures without the risk of amino acid precipitation [2].

Parenteral Nutrition and IV Infusions

Selected over the free base in concentrated intravenous amino acid formulations to safely maximize the delivered dose of this essential amino acid while maintaining a stable, clear, and physiologically compatible solution [3].

Physical Description

645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

209.0567189 Da

Monoisotopic Mass

209.0567189 Da

Heavy Atom Count

13

UNII

X573657P6P

Sequence

H

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 7 companies with hazard statement code(s):;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5934-29-2
645-35-2

Wikipedia

Histidine monohydrochloride monohydrate

Dates

Last modified: 08-15-2023

Explore Compound Types